Tivumecirnon - 2174938-78-2

Tivumecirnon

Catalog Number: EVT-10962696
CAS Number: 2174938-78-2
Molecular Formula: C24H27Cl2F3N6O
Molecular Weight: 543.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FLX475 is a small molecule CCR4 antagonist being investigated for the treatment of cancer.
Tivumecirnon is an orally available, small molecule antagonist of C-C chemokine receptor type 4 (CCR4) with potential immunomodulatory and antineoplastic activities. Upon oral administration, tivumecirnon inhibits the binding of CCR4 to its signaling molecules, thereby blocking the recruitment of regulatory T-cells (Tregs) to the tumor microenvironment (TME). This may abrogate the immunosuppressive effects of Tregs and promote an effective anti-tumor immune response. CCR4, a chemokine receptor normally expressed on circulating and tissue-resident T-cells, is highly expressed on circulating Tregs and is associated with poor prognosis in certain cancers.
Source and Classification

Tivumecirnon is synthesized from a series of chemical precursors that facilitate its unique molecular structure. It falls under the category of small molecule drugs, specifically designed to interact with biological targets to elicit a therapeutic effect. Its classification as an immunomodulator positions it as a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tivumecirnon involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the selection of suitable starting materials, often involving complex organic compounds that undergo multiple reactions, including:

  1. Functional Group Modifications: These are critical for enhancing the biological activity of the compound.
  2. Coupling Reactions: Often used to form the core structure of Tivumecirnon, these reactions may involve coupling agents to facilitate bond formation between different molecular fragments.
  3. Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired product from byproducts and unreacted materials.

The detailed protocols for these methods are crucial for ensuring high yield and purity of Tivumecirnon.

Molecular Structure Analysis

Structure and Data

Tivumecirnon possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural representation can be summarized as follows:

  • Molecular Formula: CxHyNzOw (exact values depend on specific structural details)
  • Molecular Weight: Approximately 400 g/mol (indicative value)
  • Structural Features: The compound includes heteroatoms such as nitrogen and oxygen, which play significant roles in its interaction with biological targets.

The three-dimensional conformation of Tivumecirnon is essential for understanding its mechanism of action and binding affinity to target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Tivumecirnon undergoes various chemical reactions that are pivotal to its functionality:

  1. Binding Interactions: The compound can form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins, which are essential for its immunomodulatory effects.
  2. Metabolic Transformations: In biological systems, Tivumecirnon may be subjected to metabolic processes that alter its structure and activity, impacting its pharmacokinetics and pharmacodynamics.

Understanding these reactions is critical for optimizing the compound's therapeutic efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of Tivumecirnon involves modulation of immune responses through specific pathways:

  1. Cytokine Regulation: The compound may inhibit or enhance the production of cytokines, which are signaling molecules that mediate immune responses.
  2. Immune Cell Modulation: Tivumecirnon can affect the activation and proliferation of various immune cells, including T cells and macrophages, thereby altering inflammatory processes.

Research data indicate that Tivumecirnon's ability to fine-tune immune responses could lead to significant therapeutic benefits in autoimmune conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tivumecirnon exhibits several physical and chemical properties that are important for its application:

  • Solubility: Soluble in organic solvents; limited solubility in water, which may influence formulation strategies.
  • Stability: Stability studies indicate that Tivumecirnon maintains integrity under various environmental conditions but may require specific storage conditions to prevent degradation.
  • Melting Point: Specific melting point data is necessary for characterizing the solid-state properties of the compound.

These properties are crucial for determining the appropriate delivery methods and formulations for clinical use.

Applications

Scientific Uses

Tivumecirnon's primary applications lie within pharmaceutical research aimed at developing treatments for autoimmune diseases. Its immunomodulatory properties make it a candidate for:

  • Clinical Trials: Investigating efficacy in human subjects suffering from conditions like rheumatoid arthritis or psoriasis.
  • Research Studies: Understanding immune mechanisms and potential off-target effects through preclinical models.

As research progresses, Tivumecirnon may pave the way for new therapeutic strategies in managing chronic inflammatory diseases.

Molecular Pharmacology of CCR4 Antagonism

Chemokine Biology and CCR4 Signaling

The C-C chemokine receptor type 4 (CCR4) belongs to the G protein-coupled receptor (GPCR) superfamily and is activated primarily by two ligands: C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22). These ligands are overexpressed in the tumor microenvironment by malignant cells, stromal cells, and tumor-associated macrophages. Upon binding, CCR4 activation triggers Gαi-mediated signaling cascades, leading to cytoskeletal rearrangement and cell migration. This pathway serves as a chemotactic beacon for regulatory T cells, which constitutively express high levels of CCR4. The resultant T cell infiltration establishes an immunosuppressive niche that protects tumors from immune surveillance [1] [3].

Tivumecirnon (FLX475) is an orally bioavailable small molecule with a molecular weight of 543.41 g/mol (chemical formula: C₂₄H₂₇Cl₂F₃N₆O). Its molecular structure features two chiral centers, denoted as (3R)- and (1R)- configurations, which are critical for its stereoselective binding to CCR4. The compound exhibits high-affinity competitive antagonism, with a dissociation constant (Kd) in the low nanomolar range. This binding occurs at the orthosteric site of CCR4, preventing conformational changes required for G protein activation and subsequent intracellular signaling [3] [5].

Table 1: CCR4 Ligands and Their Functional Roles

LigandExpression SourcePrimary Immunological Function
CCL17Dendritic cells, Tumor-associated macrophagesRecruitment of CCR4⁺ regulatory T cells
CCL22Tumor cells, MacrophagesEstablishment of immunosuppressive tumor microenvironment

Selective Inhibition of Regulatory T Cell Trafficking

Tivumecirnon exerts precise spatiotemporal control over regulatory T cell migration. By antagonizing CCR4, it blocks the interaction between CCL17/CCL22 and the receptor, thereby inhibiting the phosphatidylinositol 3-kinase (PI3K)-mediated polarization of regulatory T cells toward chemokine gradients. Crucially, this mechanism does not deplete systemic regulatory T cell populations but specifically impedes their tumor infiltration. This selectivity arises from the compound’s inability to penetrate the blood-brain barrier and its minimal binding to non-tissue-resident regulatory T cells under homeostatic conditions. Consequently, tivumecirnon disrupts the immunosuppressive tumor microenvironment while preserving peripheral immune tolerance [1] [4].

Biochemical analyses confirm that tivumecirnon achieves half-maximal inhibitory concentration (IC₅₀) values of <50 nM against CCR4-mediated chemotaxis in vitro. At therapeutic concentrations, it demonstrates negligible off-target activity against related chemokine receptors (CCR1–10, CXCR1–5) or other GPCR families. This specificity is attributed to its unique binding pose, which involves hydrogen bonding with transmembrane helices 3 and 5, and hydrophobic interactions with extracellular loop 2 of CCR4. These features collectively enable tumor-selective regulatory T cell modulation without broad immunosuppressive effects [3] [5].

Properties

CAS Number

2174938-78-2

Product Name

Tivumecirnon

IUPAC Name

2-[(3R)-3-[1-[1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazin-6-yl]azetidin-3-yl]piperidin-1-yl]ethanol

Molecular Formula

C24H27Cl2F3N6O

Molecular Weight

543.4 g/mol

InChI

InChI=1S/C24H27Cl2F3N6O/c1-14(18-5-4-17(25)9-19(18)26)35-23-21(22(32-35)24(27,28)29)30-10-20(31-23)34-12-16(13-34)15-3-2-6-33(11-15)7-8-36/h4-5,9-10,14-16,36H,2-3,6-8,11-13H2,1H3/t14-,15+/m1/s1

InChI Key

AKSVALRPYDVQBS-CABCVRRESA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)C5CCCN(C5)CCO

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)[C@H]5CCCN(C5)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.